molecular formula C13H15NO B1462957 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one CAS No. 1240529-14-9

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B1462957
CAS No.: 1240529-14-9
M. Wt: 201.26 g/mol
InChI Key: DXLWDHDUFRJNJZ-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a bicyclo[3.1.1]heptane framework fused with an azabicyclo moiety. The presence of a benzyl group further enhances its chemical properties, making it a promising building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one typically involves a two-step process. The first step includes the formation of the bicyclic core, followed by the introduction of the benzyl group. One efficient method involves the reaction of cyclobutanone with N,N-bis-(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane. This reaction is carried out in acetonitrile at 40°C for three hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route mentioned above suggests its potential for industrial application. The use of readily available reagents and mild reaction conditions further supports its feasibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for selective binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: Lacks the benzyl group, resulting in different chemical properties.

    3-Benzyl-3-azabicyclo[2.2.1]heptan-6-one: Has a different bicyclic framework, leading to variations in reactivity and biological activity.

Uniqueness

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one stands out due to its unique combination of a bicyclic core and a benzyl group. This structure provides a balance of stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLWDHDUFRJNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677642
Record name 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24522-49-4, 1240529-14-9
Record name 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?

A1: The research article "this compound: a promising building block for medicinal chemistry" [] highlights the compound's potential for developing novel pharmaceutical agents. The study successfully demonstrates an efficient two-step synthesis of this previously unknown compound. Importantly, the research emphasizes its value as a building block, capable of undergoing selective derivatization at the cyclobutane ring. This characteristic allows for the creation of new, conformationally restricted piperidine derivatives []. These derivatives are particularly interesting for medicinal chemistry as they offer potential for enhanced target specificity and improved pharmacological properties compared to less restricted analogues.

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